molecular formula C7H11F3O2 B13185038 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one

Cat. No.: B13185038
M. Wt: 184.16 g/mol
InChI Key: LCKYZLSRDSUXGN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one is an organic compound with the molecular formula C7H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with trifluoromethanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted butanones depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another compound with a trifluoromethyl group, used in electrophilic trifluoromethylation reactions.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A pyridine derivative with similar structural features.

Uniqueness

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

3,3-dimethyl-1-(trifluoromethoxy)butan-2-one

InChI

InChI=1S/C7H11F3O2/c1-6(2,3)5(11)4-12-7(8,9)10/h4H2,1-3H3

InChI Key

LCKYZLSRDSUXGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(F)(F)F

Origin of Product

United States

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